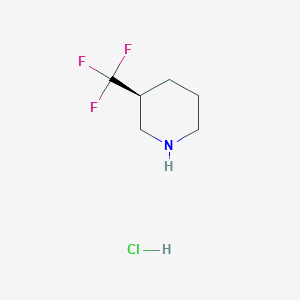

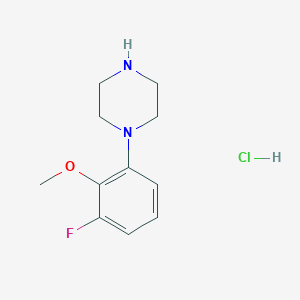

1-(3-Fluoro-2-methoxyphenyl)piperazine hydrochloride

Vue d'ensemble

Description

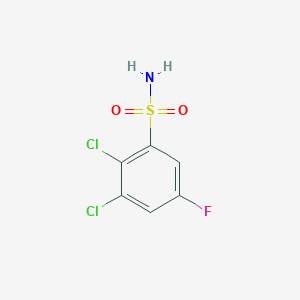

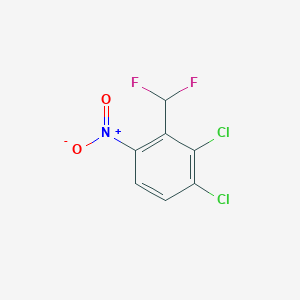

“1-(3-Fluoro-2-methoxyphenyl)piperazine” is an organic compound with the CAS Number: 1121613-46-4 . It has a molecular weight of 210.25 and its IUPAC name is 1-(3-fluoro-2-methoxyphenyl)piperazine .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years . Various methods have been developed, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-(3-Fluoro-2-methoxyphenyl)piperazine” can be represented by the linear formula C11H15FN2O . More detailed structural information may be available from resources like the NIST Chemistry WebBook .Applications De Recherche Scientifique

Neuroscience Research

“1-(3-Fluoro-2-methoxyphenyl)piperazine hydrochloride” is utilized in neuroscience research due to its structural similarity to neurotransmitters. It serves as a valuable tool in the study of neurotransmitter pathways and receptor site functions. This compound can be used to synthesize analogs that interact with specific neural receptors, aiding in the understanding of neurological diseases and the development of new therapeutic agents .

Pharmacological Studies

In pharmacology, this compound is often used as a precursor for the synthesis of potential therapeutic agents. Its piperazine core is a common motif in many pharmaceuticals, and modifications to its structure can lead to compounds with varied biological activities. Researchers explore its derivatives for their potential as new drugs with applications in treating conditions such as depression, anxiety, and schizophrenia .

Biochemical Applications

Biochemists employ “1-(3-Fluoro-2-methoxyphenyl)piperazine hydrochloride” in the study of enzyme-substrate interactions and metabolic pathways. It can act as a substrate mimic or inhibitor in enzymatic assays, providing insights into enzyme mechanisms and the discovery of new biochemical tools .

Medicinal Chemistry

In medicinal chemistry, this compound is a key intermediate in the design and synthesis of drug candidates. Its incorporation into larger, more complex molecules can improve pharmacokinetic properties such as solubility and membrane permeability. It also allows for the creation of diverse libraries of compounds for high-throughput screening in drug discovery programs .

Analytical Chemistry

Analytical chemists use “1-(3-Fluoro-2-methoxyphenyl)piperazine hydrochloride” as a standard or reference compound in various analytical techniques. It helps in the calibration of instruments and validation of analytical methods, such as mass spectrometry, which are crucial for the accurate measurement of compounds in complex biological matrices .

Organic Synthesis

This compound finds application in organic synthesis, where it is involved in reactions such as Aza-Michael addition and the synthesis of cyclic amine derivatives. It serves as a building block for the construction of complex organic molecules, contributing to the advancement of synthetic methodologies .

Safety and Hazards

Propriétés

IUPAC Name |

1-(3-fluoro-2-methoxyphenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O.ClH/c1-15-11-9(12)3-2-4-10(11)14-7-5-13-6-8-14;/h2-4,13H,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSUGKSQLQMQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1396762-35-8 | |

| Record name | Piperazine, 1-(3-fluoro-2-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1396762-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.